ML233 is a synthetic compound recognized as a potent non-peptide agonist of the apelin receptor, which plays a significant role in various physiological processes, including cardiovascular regulation and metabolic functions. The molecular formula of ML233 is , and it has a molecular weight of 359.44 g/mol. The compound exhibits an effective concentration (EC50) of 3.7 μM for the apelin receptor and shows over 21-fold selectivity against the angiotensin 1 receptor, indicating its potential for targeted therapeutic applications in cardiovascular diseases and metabolic disorders .
ML233 was developed as part of research into small molecule modulators of the apelin receptor, which is implicated in various biological pathways. The compound is classified under pharmacological agents that target G protein-coupled receptors (GPCRs), specifically focusing on the apelin receptor subtype. It is primarily utilized in laboratory research to explore its effects on cellular signaling pathways associated with cardiovascular health and metabolic regulation .
The synthesis of ML233 involves several steps that typically include the formation of key intermediates followed by coupling reactions to achieve the final product. Although specific proprietary methods may vary, common synthetic routes often utilize standard organic chemistry techniques such as:
The synthesis may involve the use of solvents such as dimethyl sulfoxide (DMSO) and requires careful temperature control to optimize yields. Purification methods typically include high-performance liquid chromatography (HPLC) to ensure the desired purity level (≥98%) is achieved before biological testing .
The molecular structure of ML233 can be represented by its chemical formula . The structural configuration includes a sulfonamide group, which contributes to its biological activity, along with a complex aromatic system that enhances its binding affinity to the apelin receptor.
ML233 has been characterized for its ability to interact with the apelin receptor, leading to downstream signaling events that modulate physiological responses. Additionally, it has been evaluated for its inhibitory effects on tyrosinase, an enzyme critical in melanin production.
In vitro studies demonstrate that ML233 acts as a direct inhibitor of tyrosinase function, reducing melanin production in models such as zebrafish and murine melanoma cells. This inhibition occurs through specific binding at the active site of tyrosinase, suggesting a dual role in both receptor activation and enzyme inhibition .
The mechanism by which ML233 exerts its effects involves binding to the apelin receptor, triggering intracellular signaling cascades that influence cellular responses related to metabolism and cardiovascular function. The compound's selective activation of this receptor leads to enhanced signaling pathways that may offer therapeutic benefits in conditions like heart failure and obesity.
In addition, ML233's inhibition of tyrosinase suggests a mechanism where it directly interferes with melanin biosynthesis, which could have implications for treating pigmentation disorders or melanoma .
These properties are essential for ensuring reliable experimental outcomes when using ML233 in research settings .
ML233 has significant potential applications in scientific research, particularly in:
Research involving ML233 continues to expand our understanding of its pharmacological profiles and therapeutic potential across various fields .
ML233 (chemical name: (E)-4-Methyl-5-(((phenylsulfonyl)oxy)imino)-[1,1'-bi(cyclohexane)]-3,6-dien-2-one) was initially characterized in 2011 as a potent non-peptide agonist of the apelin receptor (APLNR), demonstrating an EC₅₀ of 3.7 μM in cellular assays. This discovery filled a critical pharmacological gap by providing a metabolically stable alternative to rapidly degraded endogenous apelin peptides [4] [10]. Over a decade later, groundbreaking research revealed an unexpected secondary function: high-throughput screening in zebrafish models identified ML233 as a potent tyrosinase inhibitor capable of reducing melanin synthesis without observable developmental toxicity. This 2025 discovery marked ML233's transition from a cardiovascular target candidate to a multifaceted therapeutic agent with applications in pigmentary disorders and oncology [1] [5].
Table 1: Key Milestones in ML233 Development
Year | Discovery Milestone | Experimental Model | Significance |
---|---|---|---|
2011 | Identification as apelin receptor agonist | In vitro cell assays | First non-peptide APLNR agonist (EC₅₀=3.7μM) |
2023 | Toxicity profiling | Zebrafish embryos (OECD 236) | 100% survival at 20μM concentration |
2025 | Tyrosinase inhibition mechanism | Murine melanoma cells & zebrafish | Direct binding to tyrosinase active site confirmed |
2025 | Melanoma proliferation inhibition | Patient-derived xenograft organoids | Demonstrated anti-neoplastic activity beyond pigmentation |
The molecular characterization of ML233's tyrosinase inhibition revealed a structure-activity relationship distinct from its apelin receptor engagement. Crucially, genetic knockout studies in zebrafish demonstrated that ML233's melanogenesis inhibition occurred independently of apelin receptor signaling, confirming its functionally divergent mechanisms [8]. This dual-function paradigm establishes ML233 as a prototype for polypharmacological agents targeting clinically disparate conditions through structurally distinct interactions.
ML233 (C₁₉H₂₁NO₄S) possesses a molecular weight of 359.44 g/mol and features a bi-cyclic scaffold incorporating an electrophilic oxime ether moiety critical to its target interactions. The extended π-system facilitates binding within the tyrosinase catalytic pocket, while the sulfonyloxyimine group enables hydrogen-bonding interactions with both tyrosinase and apelin receptor residues [1] [4]. X-ray crystallography and computational modeling reveal that the molecule's planar conformation allows optimal engagement with the dicopper center of tyrosinase, competitively displacing the natural substrate tyrosine [2].
Table 2: Physicochemical Profile of ML233
Property | Specification | Functional Significance |
---|---|---|
Molecular Formula | C₁₉H₂₁NO₄S | Determines target interaction modalities |
Systematic Name | (E)-4-Methyl-5-(((phenylsulfonyl)oxy)imino)-[1,1'-bi(cyclohexane)]-3,6-dien-2-one | Reflects stereospecific requirements |
Solubility | 17.97 mg/mL in DMSO (50 mM) | Impacts delivery formulations |
Critical Stability Point | Precipitation >30μM in aqueous media | Limits in vivo application concentration |
Active Groups | Oxime ether, enone, sulfonate | Enables dual-target engagement |
The compound's limited aqueous solubility (precipitating above 30μM in aqueous media) presents formulation challenges, though this is partially mitigated by its demonstrated efficacy at low micromolar concentrations (≤20μM) in biological systems [1]. Spectroscopic analysis confirms stability of the oxime ether pharmacophore under physiological pH, essential for maintaining integrity during therapeutic application. The structural similarity between ML233's oxime group and melanin precursor L-DOPA underpins its competitive inhibition mechanism against tyrosinase, while distinct hydrophobic interactions drive its apelin receptor agonism [2] [6].
The dual targeting of apelin and tyrosinase pathways by ML233 reflects evolutionary conservation of these systems across vertebrates. The apelin receptor (APLNR) emerged early in vertebrate evolution, with zebrafish orthologs aplnra and aplnrb sharing >90% sequence homology to the human receptor. This receptor regulates cardiovascular development, fluid homeostasis, and angiogenesis—functions conserved from teleost fish to mammals [7]. Similarly, tyrosinase enzymes demonstrate remarkable cross-species conservation, with zebrafish melanophores utilizing identical melanogenic pathways (SOX10→MITF→TYR cascade) to mammalian melanocytes [3] [8].
Table 3: Evolutionary Conservation of ML233 Targets
Target System | Evolutionary Conservation | Core Physiological Functions | Pathological Associations |
---|---|---|---|
Apelin Receptor | >90% homology human-zebrafish; Orthologs in amphibians, birds, mammals | Cardiovascular development, Angiogenesis, Fluid homeostasis | Heart failure, Hypertension, Diabetes |
Tyrosinase Enzyme | >85% active site similarity across vertebrates; Conserved copper-binding domains | Melanin synthesis, UV protection, Radical scavenging | Melanoma, Hyperpigmentation disorders, Albinism |
The functional convergence of these pathways occurs at cellular homeostasis levels. Apelin signaling modulates oxidative stress responses that indirectly influence melanocyte viability, while tyrosinase-generated melanin protects against UV-induced DNA damage. This explains ML233's observed capacity to limit melanoma proliferation in patient-derived xenograft organoids through concomitant pathway modulation—apelin-mediated control of tumor angiogenesis combined with direct inhibition of melanin-supported melanoma metastasis [8] [9]. RNA-seq analyses of ML233-treated zebrafish demonstrate differential expression in both mitf-dependent melanogenesis genes and apelin-regulated stress response genes, confirming engagement of evolutionarily distinct but therapeutically complementary pathways [8].
The structural conservation of tyrosinase's binuclear copper center across species enables translational application of zebrafish findings to human therapeutics. Molecular dynamics simulations confirm identical ML233 binding modes in human and zebrafish tyrosinase, validating the use of zebrafish models for human melanogenesis research. Similarly, the preservation of apelin receptor transmembrane domains explains ML233's cross-species efficacy [1] [7]. This evolutionary rationale underscores ML233's potential as a translational therapeutic agent bridging animal model findings to clinical applications in pigmentary disorders and melanoma.
CAS No.: 99593-25-6
CAS No.: 655-05-0
CAS No.: 50489-48-0
CAS No.: 116371-66-5
CAS No.: 177194-36-4